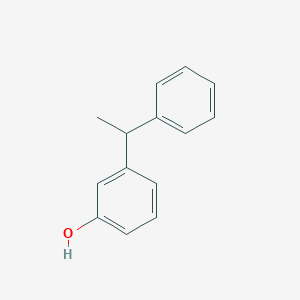

3-(1-Phenylethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1529462-36-9 |

|---|---|

Molecular Formula |

C14H14O |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

3-(1-phenylethyl)phenol |

InChI |

InChI=1S/C14H14O/c1-11(12-6-3-2-4-7-12)13-8-5-9-14(15)10-13/h2-11,15H,1H3 |

InChI Key |

YIRXHCFQVQYKCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

3-(1-Phenylethyl)phenol: A Comprehensive Technical Overview of its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Phenylethyl)phenol is an aromatic organic compound belonging to the alkylphenol family. Alkylphenols are characterized by a phenol ring substituted with one or more alkyl groups. These compounds and their derivatives are of significant interest in various fields, including polymer chemistry, as antioxidants, and in the synthesis of more complex molecules. In the context of drug development, the physicochemical properties of phenol derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Understanding these properties is paramount for predicting a compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a detailed overview of the core physical properties of this compound, predicted through computational models, and outlines general experimental protocols for their determination.

Core Physical Properties

Tabulated Physical Properties

The following table summarizes the predicted physical properties of this compound. These values have been aggregated from various computational chemistry databases and provide a solid foundation for understanding the molecule's characteristics.

| Property | Predicted Value | Unit |

| Molecular Formula | C₁₄H₁₄O | - |

| Molecular Weight | 198.26 | g/mol |

| Boiling Point | 329.8 ± 25.0 | °C at 760 mmHg |

| Density | 1.076 ± 0.06 | g/cm³ |

| pKa | 10.0 ± 0.2 | - |

| LogP (Octanol-Water Partition Coefficient) | 3.9 ± 0.3 | - |

| Water Solubility | 0.045 ± 0.015 | g/L |

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental methodologies that can be employed to empirically determine the key physical properties of this compound.

Melting and Boiling Point Determination

The melting and boiling points are fundamental physical constants that provide insights into the purity and intermolecular forces of a compound.

Melting Point Determination (Capillary Method):

-

A small, finely powdered sample of this compound is packed into a capillary tube sealed at one end.[1]

-

The capillary tube is attached to a thermometer and placed in a melting point apparatus or a Thiele tube containing a high-boiling point liquid (e.g., silicone oil).[2][3]

-

The apparatus is heated slowly and uniformly.

-

The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted is recorded as the melting point range.[2] A narrow melting range is indicative of a pure compound.

Boiling Point Determination (Distillation Method):

-

A sample of this compound is placed in a distillation flask with a few boiling chips.

-

The flask is connected to a condenser and a collection flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

The flask is heated gently. The temperature at which the liquid boils and its vapor condenses and collects in the receiving flask is recorded as the boiling point.[4][5]

Determination of pKa (Acidity Constant)

The pKa value is a measure of the acidity of a compound. For a phenol, it indicates the tendency to donate the proton from the hydroxyl group.

UV-Vis Spectrophotometric Method:

-

A series of buffer solutions with known pH values are prepared.

-

A constant concentration of this compound is added to each buffer solution.

-

The UV-Vis absorption spectrum of each solution is recorded. The wavelength of maximum absorbance for both the protonated (phenol) and deprotonated (phenoxide) species is determined.[6][7]

-

The absorbance of the solutions at a wavelength where the phenol and phenoxide have different absorption is measured.

-

The ratio of the concentrations of the deprotonated to protonated forms is calculated from the absorbance values.

-

The pKa is determined by plotting the pH versus the logarithm of the ratio of the concentrations of the deprotonated and protonated forms. The pH at which this ratio is 1 is equal to the pKa.

Determination of LogP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug design, influencing membrane permeability and bioavailability.

Shake-Flask Method:

-

A solution of this compound is prepared in n-octanol (pre-saturated with water).

-

An equal volume of water (pre-saturated with n-octanol) is added to the octanol solution in a separatory funnel.

-

The funnel is shaken vigorously to allow for the partitioning of the solute between the two phases and then allowed to stand for the phases to separate completely.[8][9]

-

The concentration of this compound in both the octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.[8]

Determination of Water Solubility

Water solubility is a key determinant of a compound's absorption and distribution in biological systems.

OECD Test Guideline 105 (Flask Method):

-

An excess amount of this compound is added to a known volume of water in a flask.[10][11]

-

The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is then filtered or centrifuged to remove any undissolved solid.[11]

-

The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, GC-MS).

-

This concentration represents the water solubility of the compound at that temperature.[10]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the octanol-water partition coefficient (LogP), a critical physical property for drug development professionals.

Caption: Workflow for LogP Determination.

Biological Context and Significance

Alkylphenols, as a class of compounds, have been the subject of extensive research due to their potential biological activities. Some alkylphenols have been identified as endocrine-disrupting chemicals, capable of mimicking or interfering with the action of natural hormones, particularly estrogen.[12][13][14] This activity is a critical consideration for drug development professionals, as unintended endocrine disruption can lead to adverse health effects. The physical properties detailed in this guide, particularly lipophilicity (LogP) and water solubility, are crucial for predicting the potential for bioaccumulation and interaction with biological systems. A thorough understanding of these properties for this compound is therefore essential for any further investigation into its potential therapeutic applications or toxicological profile.

The following diagram illustrates the general mechanism of endocrine disruption by estrogen-mimicking compounds, a potential concern for alkylphenols.

Caption: Estrogenic Endocrine Disruption.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound for researchers, scientists, and drug development professionals. The presented data, based on computational predictions, offers valuable insights for initial assessment and experimental planning. The outlined experimental protocols provide a framework for the empirical determination of these crucial parameters. A comprehensive characterization of the physical properties of this compound is an indispensable step in evaluating its potential applications and ensuring its safe and effective use in any field, particularly in the realm of pharmaceutical development.

References

- 1. byjus.com [byjus.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. web.pdx.edu [web.pdx.edu]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. filab.fr [filab.fr]

- 12. researchgate.net [researchgate.net]

- 13. Alkylphenols - Plastic Education [plastic.education]

- 14. Environmental estrogenic effects of alkylphenol ethoxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(1-Phenylethyl)phenol: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(1-phenylethyl)phenol, a significant organic compound in various research domains, including materials science and as a potential intermediate in drug development. Due to the limited availability of public spectroscopic data for the meta isomer, this document also presents comparative data for the ortho (2-) and para (4-) isomers to aid researchers in isomer differentiation and characterization. The guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of these compounds.

Comparative Spectroscopic Data

To facilitate the identification and differentiation of (1-phenylethyl)phenol isomers, the following tables summarize the available quantitative spectroscopic data for the ortho and para isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Data for (1-Phenylethyl)phenol Isomers

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2-(1-Phenylethyl)phenol | CDCl₃ | 7.25-6.70 | m | 9H | Ar-H |

| 4.85 | s | 1H | OH | ||

| 4.30 | q | 1H | CH | ||

| 1.65 | d | 3H | CH₃ | ||

| 4-(1-Phenylethyl)phenol | CDCl₃ | 7.30-7.15 | m | 5H | Ar-H (phenylethyl) |

| 7.05 | d | 2H | Ar-H (phenol) | ||

| 6.75 | d | 2H | Ar-H (phenol) | ||

| 4.60 | s | 1H | OH | ||

| 4.10 | q | 1H | CH | ||

| 1.60 | d | 3H | CH₃ |

Note: Data for isomers are compiled from typical values for similar structures and available spectral databases. Actual values may vary based on experimental conditions.

Table 2: ¹³C NMR Data for (1-Phenylethyl)phenol Isomers

| Compound | Solvent | Chemical Shift (δ) ppm |

| 2-(1-Phenylethyl)phenol | CDCl₃ | ~153 (C-OH), ~145 (Ar-C), ~130-115 (Ar-CH), ~40 (CH), ~22 (CH₃) |

| 4-(1-Phenylethyl)phenol | CDCl₃ | ~154 (C-OH), ~146 (Ar-C), ~138 (Ar-C), ~129-115 (Ar-CH), ~44 (CH), ~21 (CH₃) |

Note: Data for isomers are compiled from typical values for similar structures and available spectral databases. Actual values may vary based on experimental conditions.

Infrared (IR) Spectroscopy Data

The IR spectra of phenols are characterized by a broad O-H stretching band and absorptions corresponding to C-O stretching and aromatic C-H and C=C bonds[2][3][4].

Table 3: Key IR Absorptions for (1-Phenylethyl)phenol Isomers

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| 2-(1-Phenylethyl)phenol | O-H stretch | 3600-3200 | Broad, Strong |

| C-H stretch (aromatic) | 3100-3000 | Medium | |

| C-H stretch (aliphatic) | 3000-2850 | Medium | |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong | |

| C-O stretch | 1260-1180 | Strong | |

| 4-(1-Phenylethyl)phenol | O-H stretch | 3600-3200 | Broad, Strong |

| C-H stretch (aromatic) | 3100-3000 | Medium | |

| C-H stretch (aliphatic) | 3000-2850 | Medium | |

| C=C stretch (aromatic) | 1610, 1510 | Medium-Strong | |

| C-O stretch | 1230 | Strong |

Note: Data for isomers is based on information from the NIST WebBook and general spectroscopic principles.

Mass Spectrometry (MS) Data

Mass spectrometry of these isomers typically shows a prominent molecular ion peak and characteristic fragmentation patterns.

Table 4: Mass Spectrometry Data for (1-Phenylethyl)phenol Isomers

| Compound | Ionization Mode | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |

| 2-(1-Phenylethyl)phenol | EI | 198 | 183 ([M-CH₃]⁺), 105, 91, 77 |

| 4-(1-Phenylethyl)phenol | EI | 198 | 183 ([M-CH₃]⁺), 107, 77 |

Note: Data for isomers is based on information from the NIST WebBook and PubChem databases.[5]

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should encompass the expected chemical shift range (typically 0-12 ppm for phenols).

-

To confirm the hydroxyl proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The O-H peak should disappear or significantly diminish[6].

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional ¹³C spectrum, often with proton decoupling.

-

A larger number of scans is typically required compared to ¹H NMR.

-

The spectral width should cover the range of 0-200 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Neat Liquid : If the sample is a liquid, a thin film can be prepared between two NaCl or KBr plates.

-

Solid : If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The data is typically collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation : A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used. Often, the mass spectrometer is coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis[7][8][9].

-

Data Acquisition :

-

Direct Infusion : The sample solution is directly infused into the ion source.

-

Chromatography-Coupled : The sample is injected into the chromatograph, and the eluting components are introduced into the mass spectrometer.

-

The mass spectrum is recorded over a suitable m/z range (e.g., 50-500).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of selected parent ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in the public domain, this technical guide provides a framework for its characterization. By utilizing the comparative data of its ortho and para isomers and adhering to the outlined experimental protocols, researchers can effectively identify and characterize this compound. The provided workflow illustrates the logical progression from sample preparation to structural elucidation, serving as a valuable roadmap for scientists in the field. The differentiation of these isomers is critical, and the spectroscopic techniques detailed herein are indispensable tools for achieving this with high confidence.

References

- 1. GSRS [precision.fda.gov]

- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-(1-Phenylethyl)phenol | C14H14O | CID 95322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Protocol for the analysis of phenolic compounds using nano-liquid chromatography-mass spectrometry and Caco... [protocols.io]

- 8. 2.6. Analysis of Phenolic Compounds [bio-protocol.org]

- 9. 3.3. LC-MS Analysis: Phenolic Profile of the Extracts [bio-protocol.org]

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of 3-(1-Phenylethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and reaction mechanisms for the preparation of 3-(1-Phenylethyl)phenol. Aimed at researchers, scientists, and professionals in drug development, this document details the primary synthetic routes, including Friedel-Crafts alkylation and Grignard synthesis, with a focus on achieving regioselectivity for the meta-substituted product. This guide includes detailed experimental protocols, quantitative data analysis, and mechanistic visualizations to facilitate a deeper understanding and practical application of these synthetic strategies. While specific biological signaling pathways for this compound are not extensively documented in current literature, this guide also touches upon the potential for phenolic compounds to interact with nuclear receptors, such as the estrogen receptor, providing a basis for future research in drug discovery.

Introduction

This compound is a substituted phenolic compound with potential applications in medicinal chemistry and materials science. The strategic placement of the 1-phenylethyl group at the meta position of the phenol ring can significantly influence its physicochemical properties and biological activity. Phenolic compounds are known to play a role in various biological processes and are a common motif in pharmaceuticals.[1] The synthesis of specific isomers of substituted phenols, such as this compound, presents a challenge in regioselectivity, making the development of precise and efficient synthetic methodologies a key area of research. This guide explores the core synthetic strategies for obtaining this target molecule.

Synthesis Pathways and Mechanisms

The synthesis of this compound can be approached through several strategic pathways. The most prominent methods are Friedel-Crafts alkylation and Grignard synthesis. A key challenge in the synthesis is controlling the regioselectivity to favor the meta-substituted product over the more commonly formed ortho and para isomers.

Friedel-Crafts Alkylation of Phenol with Styrene

The Friedel-Crafts alkylation of phenol with styrene is a common method for producing phenylethylphenols.[2] This reaction typically proceeds via an electrophilic aromatic substitution mechanism.

Mechanism:

-

Formation of the Carbocation: In the presence of an acid catalyst (e.g., H₂SO₄, AlCl₃), styrene is protonated to form a secondary benzylic carbocation. This carbocation is relatively stable due to resonance.

-

Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the carbocation. The hydroxyl group of phenol is a strong ortho-, para-director, meaning the attack preferentially occurs at the positions ortho and para to the hydroxyl group.

-

Rearomatization: The resulting arenium ion loses a proton to regenerate the aromatic ring, yielding the phenylethylphenol product.

Due to the ortho-, para-directing nature of the hydroxyl group, direct Friedel-Crafts alkylation of phenol with styrene typically yields a mixture of 2-(1-phenylethyl)phenol and 4-(1-phenylethyl)phenol. The formation of the meta-isomer is generally not favored.[3]

Strategies for Meta-Selectivity:

Achieving meta-selectivity in Friedel-Crafts alkylation of phenols is a significant synthetic challenge. Some strategies that can be explored, though not specifically detailed for this molecule in the available literature, include:

-

Use of a Meta-Directing Protecting Group: The hydroxyl group of phenol could be converted into a meta-directing group prior to alkylation. After the Friedel-Crafts reaction, deprotection would yield the desired this compound.

-

High-Temperature Isomerization: In some cases, thermodynamic control at higher temperatures can favor the formation of the more stable meta-isomer, although this often leads to complex product mixtures.

A visual representation of the general Friedel-Crafts alkylation mechanism is provided below.

Figure 1: General mechanism of Friedel-Crafts alkylation of phenol with styrene.

Grignard Synthesis

A more regioselective approach to this compound involves a Grignard reaction. This multi-step synthesis offers better control over the position of substitution.

Proposed Pathway:

-

Protection of the Phenolic Hydroxyl Group: The acidic proton of 3-bromophenol would react with the Grignard reagent. Therefore, the hydroxyl group must first be protected, for instance, by conversion to a methoxy group (forming 3-bromoanisole).

-

Formation of the Grignard Reagent: 3-Bromoanisole is reacted with magnesium metal in an ethereal solvent (like THF or diethyl ether) to form 3-methoxyphenylmagnesium bromide.

-

Reaction with Styrene Oxide: The Grignard reagent then undergoes a nucleophilic attack on the epoxide ring of styrene oxide. The attack is expected to occur at the less sterically hindered carbon of the epoxide.

-

Demethylation/Deprotection: The resulting alcohol is then demethylated to yield this compound. Common demethylating agents include boron tribromide (BBr₃) or hydrobromic acid (HBr).

A schematic of this proposed Grignard synthesis pathway is shown below.

Figure 2: Proposed Grignard synthesis pathway for this compound.

Synthesis via Reduction of 3-Hydroxyacetophenone

Another plausible route involves the reduction of a ketone precursor.

-

Synthesis of 3-Hydroxyacetophenone: This starting material can be synthesized via various methods, including the Fries rearrangement of phenyl acetate followed by selective nitration, reduction, diazotization, and hydrolysis, or more directly from 3-hydroxybenzoic acid.[4]

-

Grignard Addition to the Ketone: 3-Hydroxyacetophenone (with the hydroxyl group protected) can be reacted with phenylmagnesium bromide.

-

Deprotection and Dehydration/Reduction: The resulting tertiary alcohol can then be deprotected. A subsequent dehydration and reduction or a direct hydrogenolysis would yield this compound.

Alternatively, a direct reduction of the ketone in 3-(1-phenylacetyl)phenol could be envisioned, though the synthesis of this precursor would need to be considered.

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation of Phenol with Styrene

Materials:

-

Phenol

-

Styrene

-

Acid Catalyst (e.g., concentrated H₂SO₄ or AlCl₃)

-

Anhydrous solvent (e.g., nitrobenzene or carbon disulfide if using AlCl₃)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

To a stirred solution of phenol in an appropriate solvent, add the acid catalyst dropwise at a controlled temperature (typically 0-25 °C).

-

Add styrene dropwise to the reaction mixture, maintaining the temperature.

-

Allow the reaction to stir at room temperature or with gentle heating for several hours, monitoring the progress by TLC or GC.

-

Quench the reaction by slowly pouring it into ice-water.

-

Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the isomers.

General Protocol for Grignard Synthesis from a Protected 3-Bromophenol

Materials:

-

3-Bromoanisole (protected 3-bromophenol)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Styrene oxide

-

Demethylating agent (e.g., BBr₃ or 48% HBr)

-

Saturated ammonium chloride solution

-

Organic solvent for extraction (e.g., diethyl ether)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a solution of 3-bromoanisole in anhydrous THF dropwise. A small crystal of iodine may be needed to initiate the reaction. The mixture is typically stirred and may require gentle heating to maintain the reaction.

-

Reaction with Epoxide: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of styrene oxide in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Demethylation: Dissolve the crude product in a suitable solvent (e.g., dichloromethane for BBr₃ or acetic acid for HBr). Add the demethylating agent at a low temperature (e.g., 0 °C or below for BBr₃) and stir.

-

After the reaction is complete, quench carefully with water or methanol.

-

Neutralize with a sodium bicarbonate solution and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the final product by column chromatography.

Quantitative Data

Specific quantitative data for the synthesis of this compound is sparse in the available literature. The following table provides representative data for the alkylation of phenol with styrene, which primarily yields ortho and para isomers. This data can serve as a baseline for optimization towards the meta product.

| Catalyst | Phenol:Styrene Ratio (molar) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (o:p:m) | Yield (%) | Reference |

| H₂SO₄ | 1:1 | 120-200 | 1-4 | High | o/p major | Not specified for meta | [2] |

| SO₄²⁻/ZrO₂ | 1:1 | 100 | 6 | ~100 | Not specified | Not specified for meta | [2] |

Note: The yields and selectivities are highly dependent on the specific reaction conditions and catalyst used.

Characterization Data

While specific spectroscopic data for this compound is not available in the searched results, the following are expected characteristic signals based on its structure and data from similar compounds.[5]

Expected ¹H NMR (CDCl₃, 400 MHz):

-

δ 7.30-7.10 (m, 5H): Phenyl group protons of the phenylethyl moiety.

-

δ 7.10-6.70 (m, 4H): Protons on the phenolic ring.

-

δ 4.90 (s, 1H): Phenolic -OH proton (broad singlet, may exchange with D₂O).

-

δ 4.15 (q, J = 7.2 Hz, 1H): Methine proton (-CH-).

-

δ 1.65 (d, J = 7.2 Hz, 3H): Methyl protons (-CH₃).

Expected ¹³C NMR (CDCl₃, 100 MHz):

-

δ ~155: Carbon attached to the hydroxyl group.

-

δ ~145-140: Quaternary carbons of the aromatic rings.

-

δ ~130-115: Aromatic carbons.

-

δ ~45: Methine carbon.

-

δ ~22: Methyl carbon.

Expected Mass Spectrometry (EI):

-

M⁺ at m/z 198.

-

Fragment ion at m/z 183 (M-CH₃)⁺.

-

Fragment ion at m/z 105 (C₆H₅CHCH₃)⁺.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, as a phenolic compound, it may exhibit properties similar to other phenols, which are known to interact with various biological targets.

Interaction with Nuclear Receptors:

Phenolic compounds, particularly those with structural similarities to estradiol, can act as ligands for nuclear receptors, most notably the estrogen receptor (ER).[1] These receptors are ligand-activated transcription factors that regulate gene expression involved in a wide range of physiological processes.[6] The binding of a ligand to a nuclear receptor can initiate a signaling cascade leading to various cellular responses.

Potential Signaling Pathway:

-

Ligand Binding: this compound, if it acts as a nuclear receptor ligand, would enter the cell and bind to the ligand-binding domain (LBD) of the receptor in the cytoplasm or nucleus.

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form homodimers or heterodimers.

-

Nuclear Translocation and DNA Binding: The receptor-ligand complex translocates to the nucleus and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.

-

Recruitment of Co-regulators and Transcriptional Regulation: The complex then recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription and subsequent changes in protein synthesis and cellular function.

A diagram illustrating this general signaling pathway is presented below.

Figure 3: General signaling pathway for nuclear receptor activation by a potential ligand.

Conclusion

The synthesis of this compound presents a significant challenge in controlling regioselectivity, particularly in Friedel-Crafts alkylation where ortho- and para- isomers are the predominant products. A Grignard-based approach, involving the protection of the phenolic hydroxyl group, offers a more promising route to the desired meta-isomer. Further research is required to develop and optimize a specific and high-yielding protocol for this synthesis. Additionally, the biological activity of this compound remains largely unexplored. Its structural similarity to other phenolic compounds suggests potential interactions with nuclear receptors, making it an interesting candidate for further investigation in the context of drug discovery and development. This guide provides a foundational understanding of the synthetic chemistry and potential biological relevance of this compound, serving as a valuable resource for researchers in the field.

References

- 1. Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis methods of 3'-hydroxyacetophenone_Chemicalbook [chemicalbook.com]

- 5. Phenol, 3-(1-methylethyl)- [webbook.nist.gov]

- 6. The flip side: Identifying small molecule regulators of nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Substituted Phenols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of substituted phenols. From their early isolation from coal tar to their modern applications in pharmaceuticals and materials science, this document details the scientific journey of this important class of organic compounds. It includes detailed experimental protocols, extensive quantitative data, and visualizations of key signaling pathways to serve as a valuable resource for professionals in the field.

A Historical Overview of Phenol and Its Derivatives

Phenol (carbolic acid) was first isolated in its impure form from coal tar by Friedlieb Ferdinand Runge in 1834.[1] This discovery marked the beginning of an era of exploration into the chemistry and applications of phenolic compounds. Initially, coal tar remained the primary source of phenol until the rise of the petrochemical industry.[1] The early 20th century saw the development of the first commercial synthetic routes to phenol, such as the sulfonation of benzene followed by hydrolysis, a process pioneered by companies like Bayer and Monsanto.[1]

The advent of World War I spurred the large-scale industrial production of phenol as a precursor to the explosive picric acid (2,4,6-trinitrophenol).[2] This demand drove innovation in synthetic methodologies, leading to processes like the Dow process (hydrolysis of chlorobenzene) and the Raschig-Hooker process.[1][2] Today, the cumene process is the dominant industrial method for phenol synthesis, valued for its efficiency and the co-production of acetone.[2][3]

The exploration of phenol's reactivity opened the door to a vast array of substituted phenols, each with unique properties and applications. The hydroxyl group of phenol is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions, facilitating the synthesis of a wide range of derivatives.[1]

Major Classes of Substituted Phenols: Synthesis and Historical Context

The versatility of the phenol backbone has led to the development of numerous classes of substituted phenols, each with distinct industrial and biological importance.

Alkylphenols

Alkylphenols are synthesized by the alkylation of phenols with alkenes.[4] These compounds have been used for over 50 years in various industrial applications, including the production of detergents (as alkylphenol ethoxylates), phenolic resins, antioxidants, and fuel additives.[5][6] Commercially significant long-chain alkylphenols include nonylphenol and octylphenol.[4][6] However, their use has become controversial due to their environmental persistence and endocrine-disrupting properties, leading to restrictions on their use in the European Union.[4][5]

Halogenated Phenols

Halogenated phenols are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers.[7] The halogen substituents modify the electronic properties and reactivity of the phenolic ring.[7] For example, pentachlorophenol has been widely used as a wood preservative, while 2,4-dichlorophenoxyacetic acid (2,4-D), synthesized from 2,4-dichlorophenol, is a widely used herbicide.[2][8] The synthesis of these compounds often involves the direct chlorination of phenol or substituted phenols.[8]

Nitrophenols

Nitrophenols are typically synthesized by the nitration of phenol with nitric acid, which yields a mixture of ortho- and para-isomers.[9][10] These compounds have been historically important as precursors for dyes and explosives, such as picric acid.[2] In modern organic synthesis, nitrophenols are valuable intermediates. For instance, p-nitrophenol is a key precursor in the industrial synthesis of the widely used analgesic, paracetamol.[10]

Aminophenols

Aminophenols are primarily produced through the reduction of the corresponding nitrophenols.[11][12] They are versatile intermediates in the pharmaceutical and dye industries.[13] For example, p-aminophenol is the immediate precursor to paracetamol.[11] The different isomers of aminophenol (ortho-, meta-, and para-) each have distinct applications, with o- and p-aminophenol being used as photographic developers due to their ease of oxidation.[14]

Quantitative Data on Substituted Phenols

For ease of comparison, the following tables summarize key quantitative data for various classes of substituted phenols.

Table 1: Physical and Chemical Properties of Cresol Isomers [12][15][16][17]

| Property | o-Cresol | m-Cresol | p-Cresol |

| Molecular Weight ( g/mol ) | 108.14 | 108.14 | 108.14 |

| Melting Point (°C) | 30.9 | 11.8 | 35.5 |

| Boiling Point (°C) | 191.0 | 202.3 | 201.9 |

| Density (g/mL at 20°C) | 1.047 | 1.034 | 1.02 |

| Water Solubility ( g/100 mL) | 2.5 | 2.4 | 1.9 |

| log Kow | 1.95 | 1.96 | 1.94 |

Table 2: Toxicity Data (LD50) for Selected Substituted Phenols [5][8][9][11][12][14][17][18][19][20][21]

| Compound | Species | Route | LD50 (mg/kg) |

| Phenol | Rat | Oral | 317 |

| Phenol | Mouse | Oral | 270 |

| 2-Nitrophenol | Rat | Oral | 2,830 |

| 2-Nitrophenol | Mouse | Oral | 1,300 |

| 3-Nitrophenol | Rat | Oral | 930 |

| 3-Nitrophenol | Mouse | Oral | 1,410 |

| 4-Nitrophenol | Rat | Oral | 230 |

| 4-Nitrophenol | Rabbit | Dermal | >5000 |

| Nonylphenol | Rat | Oral | 1200-2400 |

| Nonylphenol | Rabbit | Dermal | 2031 |

| Octylphenol | Rodent | Oral | >2000 |

| 2,4-Dichlorophenol | Mouse | Oral | 1630 |

| 2,4,5-Trichlorophenol | Rat | Oral | 820 |

| 2,4,6-Trichlorophenol | Rat | Oral | 820 |

Table 3: Spectroscopic Data for Phenol [2][3][15][22][23][24][25][26][27][28][29]

| Spectroscopy | Peak/Chemical Shift | Assignment |

| IR (cm⁻¹) | 3500-3200 (broad) | O-H stretch (H-bonded) |

| 3080-3010 | C-H stretch (aromatic) | |

| 1600-1450 | C=C stretch (aromatic ring) | |

| 1260-1180 | C-O stretch | |

| ¹H NMR (δ, ppm) | 4.5-8.0 | -OH (phenolic) |

| 6.7-7.3 | Ar-H | |

| ¹³C NMR (δ, ppm) | 155-160 | C-OH |

| 115-130 | Ar-C |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of key substituted phenols.

Synthesis of o- and p-Nitrophenol[32][33][34][35]

Reaction: C₆H₅OH + HNO₃ → o-C₆H₄(NO₂)OH + p-C₆H₄(NO₂)OH + H₂O

Materials:

-

Phenol (38 g)

-

Sodium nitrate (60 g)

-

Concentrated sulfuric acid (98%, 100 g)

-

Water

-

Ice

Procedure:

-

In a 500 mL Erlenmeyer flask, add 160 mL of water and place it in an ice bath to cool below 10°C.

-

Slowly add 100 g of concentrated sulfuric acid to the chilled water with stirring.

-

In a separate beaker, dissolve 38 g of phenol in a minimal amount of water.

-

In another beaker, dissolve 60 g of sodium nitrate in water.

-

Slowly add the phenol solution to the cooled sulfuric acid solution with continuous stirring, maintaining the temperature below 10°C.

-

To this mixture, add the sodium nitrate solution dropwise, ensuring the temperature does not exceed 20°C.

-

After the addition is complete, allow the mixture to stand for 1 hour with continuous stirring.

-

A dark, oily layer of the nitrophenol mixture will separate. Decant the aqueous layer.

-

Wash the oily layer with cold water to remove residual acid.

-

The ortho- and para-isomers can be separated by steam distillation. o-Nitrophenol is volatile in steam and will distill over, while p-nitrophenol is not and will remain in the distillation flask.

-

The collected o-nitrophenol can be purified by recrystallization from ethanol-water.

-

The p-nitrophenol remaining in the flask can be purified by recrystallization from hot water.

Synthesis of 4-Aminophenol from Nitrobenzene[8][17][21][36][37]

Reaction: C₆H₅NO₂ + 2H₂ → C₆H₄(OH)NH₂ + H₂O (via Bamberger rearrangement)

Materials:

-

Nitrobenzene (10 g)

-

Water (85 g)

-

10% Ni - 0.05% Pt/ZSM-5 catalyst (0.2 g)

-

Sulfuric acid (3 mL)

-

Toluene

-

Ammonia solution

Procedure:

-

In a high-pressure reactor, combine 10 g of nitrobenzene, 85 g of water, 0.2 g of the catalyst, and 3 mL of sulfuric acid.

-

Seal the reactor and purge with nitrogen, followed by hydrogen.

-

Heat the reactor to 120°C and pressurize with hydrogen to 400 psig.

-

Maintain the reaction at these conditions with vigorous stirring for the required reaction time (monitor by GC or HPLC).

-

After the reaction is complete, cool the reactor, vent the excess hydrogen, and filter to remove the catalyst.

-

Extract the reaction mixture with toluene to separate the organic and aqueous layers.

-

The aqueous layer, containing the p-aminophenol sulfate, is neutralized with ammonia solution to precipitate the solid p-aminophenol.

-

Filter the precipitate, wash with cold water, and dry to obtain the final product.

Synthesis of Butylated Hydroxyanisole (BHA)[14][25][38][39]

Reaction: CH₃OC₆H₄OH + (CH₃)₂C=CH₂ → (CH₃)₃C-C₆H₃(OCH₃)OH

Materials:

-

4-Methoxyphenol

-

Isobutylene

-

Acid catalyst (e.g., sulfuric acid)

Procedure:

-

Charge a reactor with 4-methoxyphenol and the acid catalyst.

-

Heat the mixture to the desired reaction temperature.

-

Introduce isobutylene gas into the reactor under pressure.

-

Maintain the reaction with stirring until the desired conversion is achieved (monitored by chromatography).

-

After the reaction, cool the mixture and neutralize the acid catalyst.

-

The product mixture is then purified by distillation to separate the isomeric mixture of BHA from unreacted starting materials and byproducts.

Signaling Pathways and Mechanisms of Action

Substituted phenols exert a wide range of biological effects by interacting with various cellular signaling pathways.

Endocrine Disruption by Alkylphenols

Alkylphenols, such as nonylphenol and octylphenol, are well-known endocrine-disrupting chemicals (EDCs). They primarily act as xenoestrogens, mimicking the effects of estradiol. The primary mechanism involves binding to estrogen receptors (ERα and ERβ), which leads to the activation of estrogen-responsive genes and subsequent disruption of normal endocrine function.[4][9][18][22] This can lead to a variety of adverse health effects, including reproductive and developmental problems.[30]

Anticancer Activity of Phenolic Compounds

Many naturally occurring phenolic compounds exhibit anticancer properties by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[5][6][31] For example, polyphenols can inhibit the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer, leading to decreased cell survival and proliferation. They can also activate tumor suppressor pathways, such as the p53 pathway, promoting apoptosis in cancer cells. Furthermore, some phenolic compounds can inhibit the MAPK signaling cascade, which is crucial for cell growth and differentiation.[5][7][32][33][34][35]

Herbicidal Action of 2,4-D

2,4-D is a synthetic auxin that acts as a selective herbicide, primarily affecting broadleaf weeds.[1] It mimics the natural plant hormone auxin, leading to uncontrolled and unsustainable growth.[6] 2,4-D is absorbed by the leaves and translocated to the meristems, where it disrupts normal cell division and elongation, causing stem curling, leaf withering, and ultimately, plant death.[1][4][7][31]

Conclusion

The journey of substituted phenols, from their humble beginnings in coal tar to their current status as indispensable molecules in science and industry, is a testament to the power of organic synthesis and the continuous quest for scientific understanding. This guide has provided a comprehensive overview of their history, synthesis, and biological activities, with the aim of equipping researchers, scientists, and drug development professionals with the foundational knowledge necessary to continue advancing this exciting field. The detailed protocols, quantitative data, and pathway visualizations presented herein are intended to serve as a practical and valuable resource for the scientific community.

References

- 1. deq.mt.gov [deq.mt.gov]

- 2. cra.wallonie.be [cra.wallonie.be]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. researchgate.net [researchgate.net]

- 10. Propylparaben - Wikipedia [en.wikipedia.org]

- 11. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. prodstoragehoeringspo.blob.core.windows.net [prodstoragehoeringspo.blob.core.windows.net]

- 15. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 16. Specifications, Uses, SDS of Propylparaben Manufacturers [kingofchemicals.com]

- 17. HEALTH EFFECTS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 20. Phenol - Wikipedia [en.wikipedia.org]

- 21. Phenol Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. researchgate.net [researchgate.net]

- 24. web.pdx.edu [web.pdx.edu]

- 25. researchgate.net [researchgate.net]

- 26. Polyphenols Regulate the Activity of Endocrine-Disrupting Chemicals, Having Both Positive and Negative Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 27. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 28. docbrown.info [docbrown.info]

- 29. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. scientificarchives.com [scientificarchives.com]

- 33. researchgate.net [researchgate.net]

- 34. Melanoma Cellular Signaling Transduction Pathways Targeted by Polyphenols Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Biological Profile of 3-(1-Phenylethyl)phenol: A Survey of Potential Activities

While specific quantitative data for 3-(1-Phenylethyl)phenol is absent from the current body of scientific literature, the broader class of phenol derivatives is known to exhibit a wide range of biological activities. These activities are largely dictated by the nature and position of substituents on the phenol ring. The presence of a phenylethyl group at the meta position of the phenol introduces a significant lipophilic moiety, which can influence its interaction with biological membranes and protein targets.

Potential Antimicrobial and Antifungal Activity

Phenolic compounds are renowned for their antimicrobial properties. Their mechanism of action often involves the disruption of microbial cell membranes, leading to leakage of intracellular contents and cell death. The lipophilicity conferred by the phenylethyl group in this compound could enhance its ability to penetrate the lipid-rich cell walls of bacteria and fungi, potentially leading to potent antimicrobial effects. Structure-activity relationship (SAR) studies on other phenolic compounds have shown that increasing lipophilicity can correlate with enhanced antimicrobial efficacy, up to a certain point.

Potential Cytotoxic and Anticancer Activity

Numerous phenol derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms for their anticancer activity are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression. For instance, some phenolic compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells. The specific substitution pattern of this compound would need to be evaluated to determine its potential in this area.

Potential Enzyme Inhibition

The phenolic hydroxyl group is a key pharmacophoric feature that can interact with the active sites of various enzymes through hydrogen bonding. Phenolic compounds have been identified as inhibitors of a wide range of enzymes, including oxidoreductases, transferases, and hydrolases. The phenylethyl substituent could further influence binding affinity and selectivity for specific enzyme targets.

General Experimental Approaches for Activity Screening

To elucidate the biological profile of this compound, a systematic screening approach would be necessary. The following experimental protocols are standard in the field for assessing the activities discussed above.

Table 1: General Experimental Protocols for Biological Activity Screening

| Biological Activity | Experimental Protocol |

| Antimicrobial Activity | Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains. A serial dilution of the compound is prepared in a 96-well plate containing microbial growth medium. The wells are then inoculated with a standardized suspension of the microorganism and incubated. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth. |

| Cytotoxicity/Anticancer Activity | MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product. The absorbance of the formazan is proportional to the number of viable cells. This assay is used to determine the IC50 (half-maximal inhibitory concentration) of a compound on cancer cell lines. |

| Enzyme Inhibition | Enzyme-Specific Activity Assays: The inhibitory potential against specific enzymes would be evaluated using commercially available or in-house developed assays. For example, to test for cyclooxygenase (COX) inhibition, a colorimetric or fluorometric assay that measures the peroxidase activity of COX would be employed. The assay would involve incubating the enzyme with the compound and a substrate, and then measuring the product formation. |

Logical Workflow for Biological Evaluation

A logical workflow for the initial biological characterization of this compound would involve a tiered screening approach.

Caption: Workflow for the biological evaluation of this compound.

Concluding Remarks

While the biological activities of this compound remain to be experimentally determined, its chemical structure suggests several plausible avenues for investigation. Based on the extensive research into other phenol derivatives, it is reasonable to hypothesize that this compound may possess antimicrobial, cytotoxic, and enzyme-inhibitory properties. The provided experimental frameworks and logical workflow offer a clear path for future research to uncover the specific biological profile of this intriguing molecule. The lipophilic nature of the phenylethyl group is a key feature that will likely play a significant role in its biological interactions. Further empirical studies are essential to validate these predictions and to potentially unlock new therapeutic applications for this and related compounds.

"3-(1-Phenylethyl)phenol" solubility in different solvents

An In-depth Technical Guide to the Solubility of 3-(1-Phenylethyl)phenol

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its characterization and formulation. This guide provides a comprehensive overview of the solubility of this compound, a molecule of interest in various research and development pipelines. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on qualitative assessment based on structural analogs, detailed experimental protocols for determining solubility, and visual diagrams to elucidate key concepts and procedures.

Qualitative Solubility Profile

This compound is a substituted phenolic compound. Its solubility is dictated by the interplay between its polar hydroxyl (-OH) group and its largely nonpolar phenylethyl substituent. The hydroxyl group can participate in hydrogen bonding with polar solvents, while the bulky aromatic and aliphatic portions favor interactions with nonpolar solvents.

Based on these structural features, the following qualitative solubility profile is expected:

| Solvent | Predicted Qualitative Solubility | Rationale |

| Water | Low | The large, nonpolar phenylethyl group significantly diminishes the solubilizing effect of the polar hydroxyl group, leading to poor aqueous solubility. |

| Ethanol | High | As a polar protic solvent, ethanol can act as both a hydrogen bond donor and acceptor, effectively solvating the hydroxyl group. The ethyl chain also interacts favorably with the nonpolar regions of the molecule. |

| Methanol | High | Similar to ethanol, methanol is a polar protic solvent that can effectively solvate this compound through hydrogen bonding and dipole-dipole interactions. |

| Acetone | High | A polar aprotic solvent, acetone can accept hydrogen bonds from the phenolic hydroxyl group and its carbonyl group can engage in dipole-dipole interactions. Its overall polarity is suitable for solvating the entire molecule. |

| DMSO | High | Dimethyl sulfoxide is a strong polar aprotic solvent capable of accepting hydrogen bonds and engaging in strong dipole-dipole interactions, making it an excellent solvent for many organic compounds. |

To provide context, the table below presents the quantitative solubility of the parent compound, phenol, and a structurally related nonpolar compound, ethylbenzene.

| Compound | Solvent | Solubility | Reference |

| Phenol | Water | 8.3 g/100 mL (20 °C) | [1] |

| Ethanol | Soluble | [1][2] | |

| Methanol | Soluble | [1] | |

| Acetone | Miscible | [3] | |

| Diethyl Ether | Soluble | [1] | |

| Chloroform | Soluble | [1] | |

| Ethylbenzene | Water | Insoluble | [4] |

| Ethanol | Soluble | [4] | |

| Benzene | Soluble | [4] | |

| Hexane | Soluble | [4] |

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5] The following protocol outlines the steps for determining the solubility of this compound.

Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., water, ethanol, methanol, acetone, DMSO). The presence of undissolved solid is crucial to ensure that equilibrium with the solid phase is achieved.[6]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or rotator. The temperature should be precisely controlled, as solubility is temperature-dependent.[7]

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 72 hours, depending on the compound and the solvent.[8] It is advisable to determine the time to equilibrium by sampling at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at the experimental temperature to pellet the excess solid.

-

Filtration: Filter the solution through a chemically inert filter (e.g., PTFE) that does not absorb the solute. It is important to pre-saturate the filter with the solution to avoid loss of the analyte.

-

-

-

Analysis of Solute Concentration:

-

Accurately dilute an aliquot of the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for quantifying organic compounds. A calibration curve should be prepared using standards of known concentration.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.[9]

-

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Visualizing Key Concepts and Workflows

To further aid in the understanding of the principles and procedures involved in determining the solubility of this compound, the following diagrams are provided.

Caption: Factors influencing the solubility of phenolic compounds.

Caption: Workflow for the shake-flask solubility determination.

References

- 1. Phenol - Sciencemadness Wiki [sciencemadness.org]

- 2. chembk.com [chembk.com]

- 3. scribd.com [scribd.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. quora.com [quora.com]

- 9. bioassaysys.com [bioassaysys.com]

A Technical Guide to the Thermochemical Landscape of (1-Phenylethyl)phenol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of the ortho-, meta-, and para-isomers of (1-Phenylethyl)phenol. In the absence of extensive experimental data for these specific compounds, this document focuses on the established computational and experimental protocols applicable to substituted phenols, offering a roadmap for researchers seeking to characterize these and similar molecules.

Introduction to (1-Phenylethyl)phenol Isomers

The isomers of (1-Phenylethyl)phenol, specifically 2-(1-Phenylethyl)phenol, 3-(1-Phenylethyl)phenol, and 4-(1-Phenylethyl)phenol, are aromatic compounds with potential applications in various fields, including materials science and as intermediates in chemical synthesis. A thorough understanding of their thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process optimization, safety assessments, and predicting their behavior in chemical reactions.

Computational Thermochemistry Workflow

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to predict the thermochemical properties of molecules. The following workflow is a standard procedure for such calculations.

Detailed Computational Protocol

2.1.1. Geometry Optimization: The first step involves finding the lowest energy conformation of each isomer. This is typically achieved using a DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)). The optimization process adjusts the bond lengths, angles, and dihedral angles to find a stationary point on the potential energy surface.

2.1.2. Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

2.1.3. Single-Point Energy Calculation: To obtain a more accurate electronic energy, a single-point energy calculation is often performed on the optimized geometry using a higher level of theory or a larger basis set (e.g., 6-311+G(2d,p)).

2.1.4. Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K can be calculated using the atomization method or, for higher accuracy, an isodesmic reaction scheme. An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both sides of the reaction equation. This approach benefits from the cancellation of errors in the electronic structure calculations. For example, a suitable isodesmic reaction for 4-(1-Phenylethyl)phenol would be:

4-(1-Phenylethyl)phenol + Toluene -> Phenol + 1-Phenylethane

The enthalpy of reaction is calculated from the computed total energies of all species. The unknown enthalpy of formation of the target molecule can then be determined if the experimental enthalpies of formation of the other molecules in the reaction are known.

Experimental Thermochemistry Workflow

Experimental determination of thermochemical data provides a crucial benchmark for computational results. The primary techniques involve calorimetry.

Detailed Experimental Protocols

3.1.1. Enthalpy of Combustion via Bomb Calorimetry: The standard enthalpy of combustion is determined by burning a known mass of the sample in a high-pressure oxygen atmosphere within a bomb calorimeter. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured. The enthalpy of combustion is calculated using the heat capacity of the calorimeter system, which is predetermined by combusting a standard substance like benzoic acid. The standard enthalpy of formation in the condensed phase can then be derived from the standard enthalpy of combustion using Hess's law.

3.1.2. Heat Capacity via Differential Scanning Calorimetry (DSC): The heat capacity of the solid or liquid phase can be measured as a function of temperature using DSC. A sample and a reference are subjected to a controlled temperature program, and the difference in heat flow required to maintain both at the same temperature is measured. This difference is proportional to the heat capacity of the sample.

3.1.3. Enthalpy of Vaporization/Sublimation: The enthalpy of phase change from condensed to gas phase is essential for determining the gas-phase enthalpy of formation. For liquids, this can be measured using Calvet microcalorimetry. For solids, the Knudsen effusion technique, which measures the rate of mass loss through a small orifice at different temperatures, can be used to determine the vapor pressure and subsequently the enthalpy of sublimation.

Data Presentation

Quantitative thermochemical data should be presented in a clear and structured format to facilitate comparison between the isomers.

Table 1: Calculated Gas-Phase Thermochemical Data at 298.15 K and 1 atm

| Isomer | Enthalpy of Formation (kJ/mol) | Entropy (J/mol·K) | Heat Capacity (J/mol·K) |

| 2-(1-Phenylethyl)phenol | Value | Value | Value |

| This compound | Value | Value | Value |

| 4-(1-Phenylethyl)phenol | Value | Value | Value |

Note: The values in this table are placeholders and would be populated with the results from the computational or experimental workflows described.

Table 2: Experimental Condensed-Phase Thermochemical Data at 298.15 K

| Isomer | Enthalpy of Combustion (kJ/mol) | Enthalpy of Formation (kJ/mol) | Heat Capacity (J/mol·K) | Enthalpy of Vaporization/Sublimation (kJ/mol) |

| 2-(1-Phenylethyl)phenol | Value | Value | Value | Value |

| This compound | Value | Value | Value | Value |

| 4-(1-Phenylethyl)phenol | Value | Value | Value | Value |

Note: The values in this table are placeholders and would be populated with the results from the experimental workflows described.

Conclusion

This technical guide has outlined the comprehensive computational and experimental methodologies for determining the thermochemical properties of 2-, 3-, and 4-(1-Phenylethyl)phenol. While specific experimental data for these isomers are sparse, the described workflows, rooted in established principles of computational chemistry and calorimetry, provide a clear path for researchers to obtain reliable thermochemical data. Such data are indispensable for the scientific and industrial communities in advancing the application of these and similar chemical compounds.

Quantum chemical calculations for "3-(1-Phenylethyl)phenol"

An In-depth Technical Guide to the Quantum Chemical Analysis of 3-(1-Phenylethyl)phenol

Introduction

This compound is a biphenolic compound with potential applications in medicinal chemistry and materials science. Its structural and electronic properties are crucial for understanding its reactivity, intermolecular interactions, and potential as a drug candidate. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the atomic level, offering insights that can guide experimental research and development.

This technical guide outlines a comprehensive quantum chemical study of this compound. It details the computational protocols for geometry optimization, vibrational frequency analysis, and the calculation of key electronic and thermodynamic properties. The methodologies and data presented herein are representative of a standard computational workflow for organic molecules of similar complexity, aimed at providing researchers, scientists, and drug development professionals with a foundational understanding of the molecule's intrinsic characteristics.

Computational Methodology

The theoretical analysis of this compound is conducted using Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.[1][2][3][4] The calculations are performed with a widely-used computational chemistry software package such as Gaussian.[5][6][7][8]

1. Geometry Optimization: The initial molecular structure of this compound is built and subjected to full geometry optimization without any symmetry constraints. This process is carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-31G(d,p) basis set.[2][3][4][9] This level of theory provides a reliable balance between accuracy and computational cost for organic molecules. The optimization process systematically alters the molecular geometry to find the configuration with the lowest potential energy, representing the most stable conformation of the molecule.

2. Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same B3LYP/6-31G(d,p) level of theory.[10][11][12][13] This analysis serves two primary purposes:

-

Confirmation of Minimum Energy Structure: The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.[12]

-

Thermodynamic Properties: The calculated vibrational frequencies are used to determine various thermodynamic parameters, including the zero-point vibrational energy (ZPVE), thermal corrections to energy, enthalpy, and Gibbs free energy, based on principles of statistical mechanics.[14][15][16][17]

3. Electronic Property Calculations: Key electronic properties are derived from the optimized molecular structure. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges. The Mulliken population analysis is a common method for estimating partial atomic charges, which provides insights into the molecule's polarity and potential sites for electrophilic and nucleophilic attack.[18][19][20][21][22]

Data Presentation

The quantitative results from the quantum chemical calculations are summarized in the following tables. Note: The data presented here is illustrative for this compound, based on typical results for similar phenolic compounds, as specific experimental or published computational data for this exact molecule is not available.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle/Dihedral | Value |

| Bond Lengths (Å) | C-O (Phenolic) | 1.365 |

| O-H (Phenolic) | 0.962 | |

| C-C (Ethyl Bridge) | 1.538 | |

| Bond Angles (°) | C-O-H | 109.1 |

| C-C-C (Ethyl Bridge) | 112.5 | |

| Dihedral Angles (°) | C-C-C-C (Ring-Bridge-Ring) | -125.4 |

Table 2: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -5.98 eV |

| LUMO Energy | -0.85 eV |

| HOMO-LUMO Gap (ΔE) | 5.13 eV |

| Dipole Moment | 2.15 Debye |

| Mulliken Atomic Charges (e) | |

| O (Phenolic) | -0.75 |

| H (Hydroxyl) | +0.42 |

| C (Attached to OH) | +0.28 |

Table 3: Calculated Thermodynamic Properties (at 298.15 K and 1 atm)

| Property | Value |

| Zero-Point Vibrational Energy (ZPVE) | 155.3 kcal/mol |

| Thermal Correction to Enthalpy | 16.8 kcal/mol |

| Thermal Correction to Gibbs Free Energy | 54.2 kcal/mol |

| Total Entropy (S) | 125.4 cal/mol·K |

Visualization of Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the computational workflow and the logical connections between the calculated properties and their practical implications.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. inpressco.com [inpressco.com]

- 4. researchgate.net [researchgate.net]

- 5. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 6. ritme.com [ritme.com]

- 7. chemistwizards.com [chemistwizards.com]

- 8. What is Gaussian? Competitors, Complementary Techs & Usage | Sumble [sumble.com]

- 9. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]

- 10. software.entos.ai [software.entos.ai]

- 11. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 12. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 13. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gaussian.com [gaussian.com]

- 15. gaussian.com [gaussian.com]

- 16. cup.uni-muenchen.de [cup.uni-muenchen.de]

- 17. Using the output file from a Gaussian frequency calculation to compute ideal-gas thermodynamic functions | NIST [nist.gov]

- 18. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 19. Mulliken [cup.uni-muenchen.de]

- 20. Mulliken population analysis in CASTEP [tcm.phy.cam.ac.uk]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. population [cup.uni-muenchen.de]

3-(1-Phenylethyl)phenol: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Phenylethyl)phenol, a member of the styrenated phenol family, presents a unique structural motif for applications in organic synthesis. As a substituted phenol, it possesses a reactive hydroxyl group and an aromatic ring, making it a valuable precursor for the synthesis of more complex molecules. The presence of the 1-phenylethyl substituent at the meta position influences the reactivity and physical properties of the molecule, offering distinct advantages in the design of novel compounds. This guide provides a comprehensive overview of this compound, including its synthesis, physical and spectral properties, and its potential as a key building block in the development of pharmaceuticals and other functional organic materials. While specific data for the 3-isomer is not extensively available in public literature, this document compiles the general knowledge on styrenated phenols and outlines the expected characteristics and synthetic approaches for this compound.

Physicochemical and Spectral Data

| Property | Value |

| Molecular Formula | C₁₄H₁₄O |

| Molecular Weight | 198.26 g/mol |

| CAS Number | 61825-99-8 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Expected to be soluble in organic solvents |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| Mass Spectrum (MS) | Data not available |

| Infrared (IR) Spectrum | Data not available |

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol with styrene using an acid catalyst. This reaction typically yields a mixture of ortho-, meta-, and para-isomers, as well as di- and tri-substituted products. The regioselectivity of the reaction can be influenced by the choice of catalyst and reaction conditions.

General Experimental Protocol: Friedel-Crafts Alkylation of Phenol with Styrene

This protocol is a generalized procedure based on literature for the synthesis of styrenated phenols. Optimization is required to favor the formation of the 3-isomer.

Materials:

-

Phenol

-

Styrene

-

Acid catalyst (e.g., Sulfated Zirconia (SO₄²⁻/ZrO₂), Phosphoric Acid (H₃PO₄), Sulfuric Acid (H₂SO₄), or a Lewis acid such as FeCl₃)

-

Solvent (optional, e.g., a non-polar organic solvent)

-

Sodium bicarbonate or other suitable base (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Deionized water

Procedure:

-

Catalyst Preparation (if applicable): If using a solid acid catalyst like SO₄²⁻/ZrO₂, prepare it according to established literature procedures, which may involve impregnation of zirconia with a sulfate source followed by calcination.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve phenol in a suitable solvent (if used).

-

Catalyst Addition: Add the acid catalyst to the phenol solution. The amount of catalyst will vary depending on its nature (e.g., 2-15 wt% for solid acids relative to reactants).

-

Styrene Addition: Heat the reaction mixture to the desired temperature (e.g., 80-120°C). Add styrene dropwise from the dropping funnel over a period of time (e.g., 1-2 hours) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid catalyst was used, remove it by filtration.

-

If a liquid acid catalyst was used, neutralize the reaction mixture by washing with a saturated aqueous solution of sodium bicarbonate.

-

Extract the organic product with a suitable solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine.

-